molecular formula C10H14ClN3O2 B14008681 4-Chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine CAS No. 94466-31-6

4-Chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine

Cat. No.: B14008681
CAS No.: 94466-31-6
M. Wt: 243.69 g/mol
InChI Key: NJJAUKGDSXWHMC-UHFFFAOYSA-N
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Description

4-Chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group, a dioxolane ring, and a methyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Amino or thiol derivatives.

    Oxidation: Oxides or hydroxyl derivatives.

    Reduction: Amines or alcohols.

    Hydrolysis: Diols.

Mechanism of Action

The mechanism of action of 4-Chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine is unique due to its combination of a pyrimidine ring with a dioxolane moiety, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

94466-31-6

Molecular Formula

C10H14ClN3O2

Molecular Weight

243.69 g/mol

IUPAC Name

4-chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine

InChI

InChI=1S/C10H14ClN3O2/c1-6-7(9(11)14-10(12)13-6)2-3-8-15-4-5-16-8/h8H,2-5H2,1H3,(H2,12,13,14)

InChI Key

NJJAUKGDSXWHMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)Cl)CCC2OCCO2

Origin of Product

United States

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